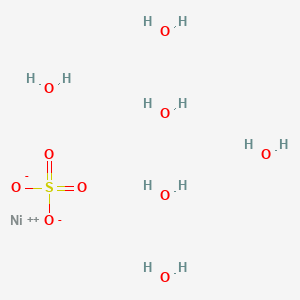
(E)-hex-4-en-1-yn-3-ol
Vue d'ensemble
Description
(E)-hex-4-en-1-yn-3-ol is an organic compound with the molecular formula C6H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in different fields, including the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-hex-4-en-1-yn-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-Hexyn-1-ol. This process uses a heterogeneous catalyst, often containing palladium (Pd) and copper (Cu) on alumina, to achieve the desired product. The reaction conditions typically include a high substrate-to-catalyst molar ratio, a temperature of around 60°C, and a reaction time of approximately 150 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar catalytic hydrogenation processes. The use of heterogeneous catalysts is preferred due to their ease of separation and reusability. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-hex-4-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.
Substitution: The alcohol group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for selective hydrogenation.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the alcohol group.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduction: Hydrogenation typically produces alkenes or alkanes.
Substitution: Esterification or etherification reactions can produce esters or ethers, respectively.
Applications De Recherche Scientifique
(E)-hex-4-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: In the fragrance industry, this compound is used to produce compounds with herbaceous notes.
Mécanisme D'action
The mechanism of action of (E)-hex-4-en-1-yn-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of both an alkyne and an alcohol group allows it to participate in a wide range of chemical transformations, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexyn-1-ol: Another alkyne with a similar structure, used in the fragrance industry and known for its antifungal properties.
4-Hexen-1-ol: A related compound with an alkene group instead of an alkyne, used in various chemical reactions.
Hex-4-yn-1-ol: Similar in structure but with different positioning of the functional groups.
Uniqueness
(E)-hex-4-en-1-yn-3-ol is unique due to its combination of an alkyne and an alcohol group, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
(E)-hex-4-en-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,5-7H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSOGIWDNSFTEG-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030170 | |
| Record name | 4-Hexen-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-60-0 | |
| Record name | 4-Hexen-1-yn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















